Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Chiral Resolution Enantiomeric Excess Lipase Catalysis

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-75-7; also assigned 138026-97-8), synonymously referred to as cis-3-amino-1-Boc-4-hydroxypyrrolidine, is an orthogonally protected, enantiomerically defined pyrrolidine scaffold bearing a free secondary amine at C-3 and a secondary alcohol at C-4, with the ring nitrogen masked by an acid-labile tert-butoxycarbonyl (Boc) group. With a molecular formula of C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol, it is supplied as a white to off-white crystalline solid (predicted boiling point ~308.8 °C, density ~1.179 g/cm³) and is routinely stocked at purities of 95–97% by major reagent vendors.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 190792-75-7
Cat. No. B064947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
CAS190792-75-7
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m0/s1
InChIKeyMOZOQDNRVPHFOO-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4R)-3-Amino-4-Hydroxypyrrolidine-1-Carboxylate (CAS 190792-75-7): Chiral Pyrrolidine Building Block Procurement Guide


tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-75-7; also assigned 138026-97-8), synonymously referred to as cis-3-amino-1-Boc-4-hydroxypyrrolidine, is an orthogonally protected, enantiomerically defined pyrrolidine scaffold bearing a free secondary amine at C-3 and a secondary alcohol at C-4, with the ring nitrogen masked by an acid-labile tert-butoxycarbonyl (Boc) group . With a molecular formula of C₉H₁₈N₂O₃ and a molecular weight of 202.25 g/mol, it is supplied as a white to off-white crystalline solid (predicted boiling point ~308.8 °C, density ~1.179 g/cm³) and is routinely stocked at purities of 95–97% by major reagent vendors . Its cis-configured 3-amino-4-hydroxy motif serves as a direct precursor to the (2S)-cyanopyrrolidine warhead found in several launched DPP-4 inhibitors, and as a chiral fragment for lysine-specific demethylase 1 (LSD1/KDM1A) and neuronal nitric oxide synthase (nNOS) inhibitor programmes [1].

Why Generic Substitution Fails for tert-Butyl (3S,4R)-3-Amino-4-Hydroxypyrrolidine-1-Carboxylate


The pyrrolidine-3,4-diamine/hydroxy chemical space contains at least four discrete stereoisomers—(3S,4R), (3S,4S), (3R,4R), and (3R,4S)—each carrying distinct CAS registry numbers (e.g., 190792-75-7 vs. 190792-74-6 for the (3S,4S)-trans isomer) and exhibiting divergent reactivity, enzymatic recognition, and downstream biological fidelity [1]. Simple cis/trans interchange or the use of racemic mixtures cannot be assumed to yield equivalent outcomes: the (3S,4R)-cis configuration is the specific enantiomer required for the (2S)-cyanopyrrolidine pharmacophore present in vildagliptin and related DPP-4 inhibitors, and lipase-catalysed kinetic resolution data confirm that enantioselectivity factors (E > 200) and final optical purities (>99 % ee) are attainable only when the correct stereoisomer is used as starting material [2]. Consequently, procurement of the formally defined (3S,4R)-Boc-protected intermediate is mandatory for any programme that has established its SAR, crystallographic binding mode, or regulatory synthesis on this specific enantiomer.

Product-Specific Quantitative Evidence: tert-Butyl (3S,4R)-3-Amino-4-Hydroxypyrrolidine-1-Carboxylate


Stereochemical Fidelity: (3S,4R)-cis vs. (3S,4S)-trans Enantiomer Separation and Optical Purity

In a comparative chemoenzymatic resolution study, racemic trans-3-amino-4-hydroxypyrrolidine precursors afforded enantiopure products in only 35–40 % yield, whereas the corresponding cis-configured substrates reached 60–75 % isolated yield . For the (3S,4R)-cis isomer specifically, Pseudomonas cepacia lipase (PSL-C)-catalysed transesterification of N-Boc-protected racemates achieved an enantioselectivity factor (E) exceeding 200, delivering the desired (3S,4R)-alcohol with >99 % enantiomeric excess (ee) at approximately 50 % conversion [1]. This level of stereochemical fidelity is unattainable with the trans diastereomer or with non-selective chemical acylation methods.

Chiral Resolution Enantiomeric Excess Lipase Catalysis Boc-Protected Pyrrolidine

Biocatalytic Enantioselectivity: CAL-B Performance on (3S,4R)-cis vs. trans 3-Amino-4-hydroxypyrrolidine Derivatives

Candida antarctica Lipase B (CAL-B, immobilised as Novozym 435®) demonstrates markedly different kinetic behaviour toward cis and trans 3-amino-4-hydroxypyrrolidine substrates. In head-to-head hydrolysis experiments, CAL-B-catalysed resolution of cis ester (±)-cis-17a proceeded significantly faster than CAL-A-catalysed reactions, delivering near-complete resolution (ee > 99 %) within 6–8 hours, with the immobilised enzyme retaining >90 % activity after five consecutive reuse cycles . Trans substrates under identical conditions exhibited slower conversion and lower final ee values, consistent with a less favourable fit in the CAL-B active site where the rigid binding pocket discriminates enantiomers through hydrogen bonding with Gln106 and hydrophobic contacts with the Boc group .

Enzyme Catalysis Kinetic Resolution CAL-B Enantiomeric Excess

Supplier QC Stringency: Batch-Level Analytical Data Availability for (3S,4R)-tert-Butyl 3-Amino-4-hydroxypyrrolidine-1-carboxylate

Among commercial sources, Bidepharm supplies CAS 190792-75-7 at a standard purity of 97 % and provides batch-specific QC documentation that includes NMR, HPLC, and GC traces . Aladdin Scientific lists the same compound at ≥97 % purity under catalogue number T175354 . In contrast, Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' for its entry under the same chemical identity, placing the burden of identity and purity verification on the buyer . For procurement decisions where regulatory or reproducibility requirements mandate supplier-provided analytical certificates, the availability of tri-modal batch QC data represents a concrete decision point.

Quality Control HPLC Purity NMR Confirmation Procurement Specification

Downstream Pharmacophore Fidelity: (3S,4R)-cis Scaffold as Exclusive Precursor to (2S)-Cyanopyrrolidine DPP-4 Inhibitors

The co-crystal structure of human DPP-4 in complex with vildagliptin (PDB 3W2T, resolution 2.36 Å) unambiguously establishes that the (2S)-cyanopyrrolidine moiety—derivable exclusively from the (3S,4R)-cis-3-amino-4-hydroxypyrrolidine stereochemistry—occupies the S1 hydrophobic pocket and positions the nitrile warhead for reversible covalent interaction with the catalytic Ser630 [1]. A comparative binding-mode analysis across launched gliptins confirmed that the cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template affords low nanomolar DPP-4 inhibitors only when the (3S,4R) configuration is preserved; the (3R,4S) enantiomer and trans diastereomers fail to achieve comparable binding due to steric clashes in the S1 and S2 subsites [2].

DPP-4 Inhibitor Cyanopyrrolidine Vildagliptin Stereochemical Requirement

Multi-Target Intermediate Utility: LSD1, nNOS, and Factor Xa Inhibitor Programmes Requiring (3S,4R)-cis Stereochemistry

Beyond DPP-4, the (3S,4R)-cis-3-amino-4-hydroxypyrrolidine scaffold is exploited as a chiral fragment in multiple distinct inhibitor classes. Patent literature discloses LSD1 inhibitors incorporating this pyrrolidine core with Ki values as low as 50 nM (pH 7.4, 37 °C) [1]. Pyrrolidine-based neuronal nitric oxide synthase (nNOS) inhibitors derived from cis-3-amino-4-hydroxypyrrolidine precursors have been co-crystallised with nNOS and eNOS, with structure-based design confirming that the (3S,4R) configuration is critical for isoform selectivity [2]. Factor Xa inhibitor programmes have similarly employed the N-Boc-(3S,4R)-3-amino-4-hydroxypyrrolidine building block to access the requisite binding geometry [3]. In each case, the identified pharmacophore requires the defined cis stereochemistry; the trans or enantiomeric alternatives are structurally excluded.

LSD1 Inhibitor nNOS Inhibitor Factor Xa Inhibitor Chiral Building Block

Best Research and Industrial Application Scenarios for tert-Butyl (3S,4R)-3-Amino-4-Hydroxypyrrolidine-1-Carboxylate


Synthesis of (2S)-Cyanopyrrolidine DPP-4 Inhibitors (Vildagliptin and Structural Analogues)

The (3S,4R)-cis-3-amino-4-hydroxypyrrolidine scaffold is the direct chemical progenitor of the (2S)-cyanopyrrolidine warhead found in launched DPP-4 inhibitors. After Boc deprotection and coupling with 3-amino-1-adamantanol (for vildagliptin) or alternative capping groups, the resultant (2S)-configured products achieve low nanomolar DPP-4 Ki values, as confirmed by co-crystal structures (PDB 3W2T) [1]. The exclusive stereochemical requirement means that only the (3S,4R)-cis intermediate—not the (3R,4S)-enantiomer or trans diastereomers—can deliver the correct (2S) configuration at the pyrrolidine nitrile-bearing carbon [2].

Chiral Fragment Supply for LSD1/KDM1A Inhibitor Discovery

Multiple LSD1 inhibitor patents and BindingDB entries identify N-Boc-(3S,4R)-3-amino-4-hydroxypyrrolidine as a key synthetic intermediate, with optimised compounds achieving Ki values of ~50 nM in fluorogenic LSD1 demethylase assays (pH 7.4, 37 °C) [3]. The Boc-protected amine and free hydroxyl groups provide orthogonal handles for parallel library synthesis, enabling rapid SAR exploration around the pyrrolidine core while maintaining the defined cis stereochemistry required for target engagement.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development Requiring Isoform Selectivity

Chiral pyrrolidine inhibitors of nNOS incorporating the (3S,4R)-cis-3-amino-4-hydroxypyrrolidine fragment have been co-crystallised with both nNOS and eNOS, revealing that the defined cis stereochemistry governs isoform-selective binding through differential hydrogen-bonding networks in the active site [4]. The Boc-protected intermediate enables modular, late-stage diversification at both the amine (after deprotection) and the alcohol, accelerating structure-based optimisation of potency and selectivity.

Multi-Programme Chiral Building Block Procurement for Academic and Industrial Medicinal Chemistry Groups

For core facilities, CROs, and medicinal chemistry departments that support multiple target programmes in parallel, the (3S,4R)-cis-Boc-pyrrolidine intermediate offers exceptional procurement efficiency: a single inventory item serves as the common chiral entry point for DPP-4, LSD1, nNOS, and Factor Xa inhibitor projects [5]. Suppliers offering batch-specific QC documentation (NMR, HPLC, GC) with ≥97 % purity eliminate the need for in-house re-characterisation, reduce lead time, and provide audit trails suitable for patent filing and regulatory submissions .

Quote Request

Request a Quote for tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.